molecular formula C19H13FN4O3S2 B12203371 N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12203371
M. Wt: 428.5 g/mol
InChI Key: USSZXFFZMJWRCI-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-Benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone-based compound featuring a benzoxadiazole moiety and a Z-configured 3-fluorobenzylidene substituent. The thiazolidinone core is a pharmacophoric motif associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C19H13FN4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H13FN4O3S2/c20-12-4-1-3-11(9-12)10-15-18(26)24(19(28)29-15)8-7-16(25)21-13-5-2-6-14-17(13)23-27-22-14/h1-6,9-10H,7-8H2,(H,21,25)/b15-10-

InChI Key

USSZXFFZMJWRCI-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazolidinone Moiety: This step may involve the condensation of a thioamide with a carbonyl compound.

    Coupling Reactions: The final step often involves coupling the benzoxadiazole and thiazolidinone intermediates through amide bond formation, using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The benzoxadiazole and fluorobenzylidene groups may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in various fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and biochemistry.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the benzoxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzoxadiazole have shown efficacy against various cancer cell lines through mechanisms that may involve the inhibition of specific cellular pathways or the induction of apoptosis. A study highlighted the synthesis of benzoxadiazole derivatives which demonstrated promising results in inhibiting cancer cell proliferation in vitro .

Pharmaceutical Development
The compound's structural features make it a candidate for drug development. The thiazolidinone component is known for its biological activity, including anti-inflammatory and antidiabetic effects. The combination of these two pharmacophores could yield novel therapeutic agents with enhanced efficacy against diseases such as diabetes and cancer .

Materials Science

Fluorescent Probes
The incorporation of the benzoxadiazole unit into materials science has led to the development of new fluorescent probes. These probes are utilized in biological imaging and sensing applications due to their high quantum yields and photostability. The compound's ability to absorb light at specific wavelengths allows for its use in various optical devices, including OLEDs (Organic Light Emitting Diodes) and sensors for detecting biological molecules .

Polymer Chemistry
In polymer chemistry, benzoxadiazole derivatives are often used as building blocks for synthesizing polymers with desirable optical properties. These polymers can be engineered for applications in photonics and optoelectronics, where their light-emitting properties can be exploited to create more efficient devices .

Biochemical Applications

Cellular Imaging
The fluorescent properties of this compound make it suitable for cellular imaging studies. Researchers have utilized similar compounds to visualize cellular processes in real-time, aiding in the understanding of cellular dynamics and disease mechanisms .

Enzyme Inhibition Studies
The thiazolidinone part of the compound is known to interact with various enzymes. Studies have shown that similar compounds can act as enzyme inhibitors, providing insights into their mechanisms and potential therapeutic uses. This aspect is particularly relevant in drug design where targeting specific enzymes can lead to effective treatments for diseases such as cancer and metabolic disorders .

Case Studies

StudyFocusFindings
Synthesis of Benzoxadiazole Derivatives Anticancer ActivityDemonstrated significant inhibition of cell proliferation in multiple cancer cell lines .
Development of Fluorescent Probes Imaging ApplicationsAchieved high quantum yields suitable for biological imaging applications .
Thiazolidinone Derivatives Enzyme InhibitionIdentified potential inhibitors for key metabolic enzymes .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include microbial enzymes, inflammatory mediators, or cellular receptors.

Comparison with Similar Compounds

Thiazolidinone Derivatives with Substituted Benzylidene Groups

Key analogues differ in benzylidene substituents and amide-linked heterocycles:

Compound Name Benzylidene Substituent Amide-Linked Group Molecular Weight (g/mol) Predicted pKa Bioactivity Notes
Target Compound 3-Fluoro 2,1,3-Benzoxadiazol-4-yl - - Hypothesized enhanced CNS uptake
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chloro 1,3-Thiazol-2-yl 409.9 - Antimicrobial activity reported
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methyl 3-Hydroxyphenyl 398.5 9.53 Improved solubility
  • Steric Considerations : The 2,1,3-benzoxadiazole group in the target compound may impose greater steric hindrance than smaller heterocycles (e.g., thiazole), affecting molecular docking .

Modifications in the Amide-Linked Group

  • Benzoxadiazole vs. Thiadiazole : The benzoxadiazole moiety in the target compound offers nitrogen and oxygen heteroatoms, enhancing hydrogen-bonding capacity compared to sulfur-rich thiadiazole derivatives (e.g., : 5-methyl-1,3,4-thiadiazol-2-yl) .
  • Phenyl vs. Heteroaryl : Analogues with phenyl amides (e.g., ) exhibit reduced polarity compared to benzoxadiazole-containing derivatives, influencing pharmacokinetic properties like logP .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chloro Analog 4-Methyl Analog
Molecular Weight ~420 (estimated) 409.9 398.5
logP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 ~2.8
Solubility Moderate (DMF-soluble) Low (requires DMSO) High (hydroxyl group)
Metabolic Stability High (fluorine reduces oxidative metabolism) Moderate Low (methyl group prone to oxidation)
  • Fluorine Impact: The 3-fluoro group in the target compound likely enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogues .

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with notable biological activities attributed to its unique structural features. This compound incorporates both a benzoxadiazole moiety and a thiazolidinone structure, which are known for their potential in various biological applications, including antimicrobial and anticancer properties.

Structural Characteristics

The compound has the following molecular formula:

C20H18N2O3S2C_{20}H_{18}N_{2}O_{3}S_{2}

with a molecular weight of approximately 398.5 g/mol. Its structure can be broken down into two significant parts:

  • Benzoxadiazole Moiety : This part is known for its fluorescent properties and potential applications in organic electronics.
  • Thiazolidinone Ring : This structure is often associated with biological activity, particularly in pharmaceuticals, enhancing the compound's efficacy against various pathogens.

Antimicrobial Activity

Research indicates that compounds with thiazolidine and benzoxadiazole rings exhibit significant antimicrobial properties. The compound's activity was evaluated against various bacterial and fungal strains, revealing promising results:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus10.7–21.4 μmol/mL21.4–40.2 μmol/mL
Escherichia coli15.0–30.0 μmol/mL30.0–60.0 μmol/mL
Candida albicans12.0–24.0 μmol/mL24.0–48.0 μmol/mL

These findings suggest that the compound exhibits potent antibacterial and antifungal activities comparable to existing antimicrobial agents .

Anticancer Properties

The benzoxadiazole derivatives have been studied for their anticancer potential as well. The presence of the thiazolidinone ring enhances the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Synthesis and Evaluation of Analogues : A series of analogues derived from this compound were synthesized and tested for their biological activities. The most effective compounds showed MIC values significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents.
  • Mechanistic Studies : Further studies explored the mechanism of action of this compound against bacterial strains, revealing that it disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds similar to this compound:

Compound Structural Features Biological Activity
Benzothiazole DerivativesBenzothiazole moietyAntimicrobial
Thiazolidine DerivativesThiazolidine ringAnticancer
Benzoxazole DerivativesBenzoxazole moietyFluorescent properties

This unique combination of structural features may enhance the biological activity compared to compounds containing only one of these moieties .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Condensation of a thiazolidinone precursor (e.g., 3-substituted-2-thioxothiazolidin-4-one) with 3-fluorobenzaldehyde under basic conditions (e.g., KOH/EtOH), followed by refluxing to form the (5Z)-benzylidene intermediate .
  • Step 2 : Coupling the benzylidene-thiazolidinone intermediate with N-(2,1,3-benzoxadiazol-4-yl)propanamide via HBTU/DMF-mediated amidation .
  • Characterization : Intermediates are validated using 1H/13C NMR (e.g., δ ~7.5–8.5 ppm for benzoxadiazole protons) and FT-IR (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Advanced Structural Elucidation

Q. Q2. How can researchers resolve ambiguities in the Z/E configuration of the benzylidene moiety?

Methodological Answer:

  • NOESY NMR : Cross-peaks between the benzylidene proton (δ ~7.8 ppm) and the thiazolidinone C4 proton confirm the (5Z) configuration due to spatial proximity .
  • DFT Calculations : Optimized geometry and HOMO-LUMO analysis (e.g., Gaussian 09 with B3LYP/6-31G*) predict stability of the Z-isomer, corroborating experimental data .

Computational Modeling

Q. Q3. What computational strategies are used to predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • Frontier Orbital Analysis : DFT-based HOMO (electron-rich benzoxadiazole) and LUMO (electron-deficient thiazolidinone) maps reveal charge-transfer interactions, guiding electrophilic/nucleophilic substitution predictions .
  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), prioritizing residues like Ser/Thr for hydrogen bonding .

Crystallographic Challenges

Q. Q4. How can crystallographic data inconsistencies (e.g., twinning, poor resolution) be addressed during structure refinement?

Methodological Answer:

  • SHELXL Refinement : Use TWIN/BASF commands for twinned data and ISOR/SADI restraints to manage thermal displacement outliers .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for accurate hydrogen placement .

Biological Activity Profiling

Q. Q5. What in vitro assays are recommended to evaluate anticancer activity, and how are IC50 values interpreted?

Methodological Answer:

  • MTT/PrestoBlue Assays : Dose-response curves (0.1–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) with SDS-PAGE validation of apoptosis markers (e.g., caspase-3 cleavage) .
  • SAR Analysis : Compare IC50 values with analogs (e.g., 3-fluorobenzylidene vs. 3-chloro derivatives) to identify critical substituents .

Reaction Optimization

Q. Q6. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?

Methodological Answer:

  • Central Composite Design : Vary factors (temperature: 60–100°C; catalyst: 0.5–2.0 eq.) and model interactions using JMP or Minitab to identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors (e.g., Vapourtec) enhance mixing and heat transfer, reducing side reactions (e.g., oxadiazole byproducts) .

Data Contradictions

Q. Q7. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Meta-Analysis : Use Prism or R to aggregate data, stratifying by cell line/passage number. For example, HepG2 cells (passage 15–20) may show higher sensitivity due to metabolic variability .
  • Counter-Screen : Test against non-cancerous lines (e.g., HEK293) to confirm selectivity .

Solubility Challenges

Q. Q8. What formulation strategies mitigate poor aqueous solubility during in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/EtOH/saline (40:10:50 v/v) for IP/IV administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-diffusion, achieving >80% loading efficiency .

Stability and Degradation

Q. Q9. Which analytical methods detect hydrolytic or photolytic degradation products?

Methodological Answer:

  • HPLC-PDA/MS : Monitor parent compound (RT ~12.5 min) and degradants (e.g., hydrolyzed amide at RT ~8.2 min) under accelerated conditions (40°C/75% RH) .
  • Forced Degradation : Expose to UV (254 nm, 48 hr) or 0.1N HCl/NaOH to identify labile groups (e.g., thioxo-thiazolidinone) .

Advanced Spectroscopic Techniques

Q. Q10. How does variable-temperature NMR resolve dynamic stereochemical behavior?

Methodological Answer:

  • VT-NMR (298–343 K) : Coalescence of diastereotopic protons (e.g., thiazolidinone C3/C5) indicates rotational barriers (ΔG‡ ~60–80 kJ/mol) .
  • 13C CP/MAS NMR : Differentiates amorphous vs. crystalline domains in bulk samples, critical for polymorphism studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.